molecular formula C16H20N4O4 B2428575 N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 899749-01-0

N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2428575
CAS No.: 899749-01-0
M. Wt: 332.36
InChI Key: KUTRUIVCVZJHIP-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound with a molecular formula of C16H20N4O4 and a molecular weight of 332.35 g/mol . This diamide derivative features a 3,4-dimethoxyphenyl group and a propylimidazole moiety, which are structural motifs often associated with potential biological activity in medicinal chemistry research. The compound is provided with a purity of 90% or higher and is identified by CAS Number 899749-01-0 . Compounds containing imidazole rings are of significant scientific interest due to their diverse roles in biochemical processes. The imidazole functional group is a key component in many biologically important molecules, such as the amino acid histidine, and can play a role in coordination chemistry and enzyme inhibition studies . Furthermore, the structural characteristics of this molecule, including its hydrogen bond donor and acceptor count and specific topological polar surface area, make it a candidate for investigation in various pharmacological and chemical screening programs aimed at discovering new bioactive agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-23-13-5-4-12(10-14(13)24-2)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTRUIVCVZJHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the reaction of 3,4-dimethoxyaniline with 3-imidazol-1-ylpropylamine in the presence of an oxalyl chloride derivative. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and imidazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxyphenyl)-N-(3-pyridylpropyl)oxamide
  • N’-(3,4-dimethoxyphenyl)-N-(3-piperidinylpropyl)oxamide

Uniqueness

N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may contain other heterocyclic rings, such as pyridine or piperidine.

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imidazole ring and a dimethoxyphenyl group. Its molecular formula is C18H24N4O2C_{18}H_{24}N_4O_2, and it exhibits properties typical of imidazole derivatives.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Imidazole Ring : The imidazole moiety is known for its role in enzyme inhibition and receptor binding, particularly in the context of histamine receptors and certain kinases.
  • Phenolic Group : The dimethoxyphenyl group may enhance lipophilicity, aiding in membrane permeability and potentially influencing the compound's interaction with cellular targets.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20Cell cycle arrest (G2/M phase)

Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens:

  • Bacterial Inhibition : In vitro assays revealed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective effects in models of neurodegeneration:

  • Mechanism : It appears to mitigate oxidative stress and inflammation in neuronal cells, possibly through the modulation of NF-kB signaling pathways.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 cells, where it was shown to reduce cell viability significantly compared to controls. The study concluded that further exploration in vivo is warranted to assess its therapeutic potential.
  • Neuroprotection in Animal Models : Research conducted on rodent models indicated that administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function in memory tasks post-injury.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes coupling 3,4-dimethoxyphenyl derivatives with imidazole-containing propylamine intermediates. For example, in analogous compounds, nucleophilic substitution or amide bond formation is performed under inert atmospheres using solvents like DMF. Reaction conditions (e.g., room temperature, 4 hours) and stoichiometric ratios (e.g., 1:1.6 molar ratio of reactants) are critical for yield optimization. Purification often involves precipitation in cold water followed by recrystallization in acetone .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (for verifying proton and carbon environments) and High-Resolution Mass Spectrometry (HRMS) (for confirming molecular weight) are essential. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and hydrogen-bonding patterns. For example, triclinic crystal systems with space group P1 have been reported for structurally similar compounds, with data-to-parameter ratios >14 .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is typically stable as a crystalline solid when stored at -20°C under anhydrous conditions. Solubility varies: polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while acetone or ethanol is used for recrystallization. Stability over ≥5 years has been observed for related hydrochlorides when protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, incubation time). To address this:

  • Perform dose-response curves across multiple cell lines or microbial species.
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare results with structurally analogous compounds (e.g., imidazo-quinazolines with bromophenyl substituents) to identify structure-activity relationships (SAR) .

Q. What computational strategies are recommended for predicting target interactions?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like cytochrome P450 or kinases, leveraging the compound’s imidazole moiety for potential metal coordination.
  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
  • Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. How can crystallographic data inform drug design for this compound?

  • Methodological Answer : SC-XRD reveals intermolecular interactions critical for packing and stability. For instance, N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between aromatic rings can guide derivatization to enhance solubility or binding affinity. Lattice parameters (e.g., a = 8.8557 Å, α = 99.682°) provide benchmarks for computational modeling .

Q. What strategies optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
  • Use flow chemistry for exothermic steps to improve control.
  • Implement green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and byproducts. Yield improvements from 70% to >95% have been reported via these methods .

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